4-iodo-3-methyl-1,1'-biphenyl
Description
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Properties
CAS No. |
3419-50-9 |
|---|---|
Molecular Formula |
C13H11I |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 4-iodo-3-methyl-1,1'-biphenyl
The following technical guide details the chemical structure, synthesis, and application profile of 4-Iodo-3-methyl-1,1'-biphenyl (CAS: 3419-50-9).
Core Identity & Structural Analysis
This compound is a halogenated biaryl scaffold used primarily as a mesogenic intermediate in the synthesis of high-birefringence liquid crystals and as a building block for organic light-emitting diode (OLED) host materials. Its structural uniqueness lies in the ortho-methyl substitution relative to the iodine atom, which introduces specific steric and electronic effects that modulate reactivity and solubility compared to the planar 4-iodobiphenyl.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 3419-50-9 |
| Molecular Formula | |
| Molecular Weight | 294.13 g/mol |
| SMILES | Cc1cc(ccc1I)-c2ccccc2 |
| InChI Key | NXYICUMSYKIABQ (Analogous base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~110–114 °C (Estimated based on analogs) |
Structural & Conformational Analysis
The molecule consists of a phenyl ring connected to a toluene core substituted with iodine.
-
Steric Torsion (The Ortho Effect): Unlike unsubstituted biphenyl, which can approach planarity in the solid state (dihedral angle
), the 3-methyl group in this molecule interacts with the ortho-hydrogens of the adjacent phenyl ring. This forces the two aromatic rings to twist, typically adopting a dihedral angle of 35–45° .-
Consequence: This non-planarity disrupts
-stacking, significantly increasing solubility in organic solvents (toluene, THF) compared to planar analogs, a critical feature for solution-processed OLEDs.
-
-
Electronic Polarization: The Iodine atom at C4 is polarizable. The methyl group at C3 is weakly electron-donating (inductive effect,
). This combination makes the C4-I bond highly reactive toward oxidative addition, facilitating palladium-catalyzed cross-coupling.
Graphviz Diagram: Structural Connectivity & Reactivity Logic
Figure 1: Structural logic connecting the 3-methyl/4-iodo substitution pattern to macroscopic properties.
Synthesis Protocols
The synthesis of this compound focuses on regioselective iodination. Direct iodination of 3-methylbiphenyl is the most efficient industrial route, leveraging the para-directing nature of the phenyl group and the ortho-directing nature of the methyl group to favor the 4-position.
Protocol A: Oxidative Iodination (Preferred)
This method uses elemental iodine activated by iodic acid (
Reagents:
-
Substrate: 3-Methylbiphenyl (1.0 equiv)
-
Iodine Source: Iodine (
, 0.4–0.5 equiv) -
Oxidant: Iodic Acid (
, 0.2 equiv) -
Solvent: Glacial Acetic Acid (
) + catalytic (optional) -
Temperature: 70–80 °C[1]
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 3-methylbiphenyl and glacial acetic acid. Stir until dissolved.
-
Activation: Add
and to the mixture. The addition of a strong acid catalyst (2-3 drops of conc. ) can accelerate the generation of the active electrophile. -
Reaction: Heat the mixture to 80 °C under reflux for 3–4 hours.
-
Quenching: Cool to room temperature. Pour the reaction mixture into ice water containing sodium thiosulfate (
) to quench unreacted iodine (color change from purple/brown to yellow/white). -
Isolation: Extract with Dichloromethane (DCM) or Hexanes. Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Eluent: Hexanes) to yield the target as a white solid.
Graphviz Diagram: Synthesis Pathway
Figure 2: Oxidative iodination pathway for the synthesis of this compound.
Spectroscopic Characterization
To validate the structure, researchers should look for the following spectral signatures.
NMR (500 MHz,-
Aromatic Region (7.2 – 7.8 ppm):
- 7.80 (d, 1H): Proton at C5 (ortho to Iodine). This proton is significantly deshielded by the iodine atom.
- 7.30 – 7.60 (m, 7H): Overlapping signals for the biphenyl protons (C2, C6, and the phenyl ring protons).
-
Aliphatic Region:
- 2.45 (s, 3H): Singlet corresponding to the Methyl group at C3. The shift is characteristic of an aryl-methyl group ortho to a halogen.
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 294 m/z.[3] -
Fragmentation: Loss of Iodine (
) to give the [3-methylbiphenyl] cation at 167 m/z.
Applications in R&D
1. Liquid Crystal Engineering:
This compound is a precursor to isothiocyanate-based liquid crystals . The high polarizability of the C-I bond allows for further functionalization (e.g., substitution with -NCS or alkynes) to create mesogens with high birefringence (
2. OLED Host Materials:
Used as a coupling partner in Suzuki-Miyaura reactions to synthesize wide-bandgap host materials. The twisted biphenyl core interrupts conjugation, maintaining high triplet energy (
Safety & Handling
-
Hazards: Irritating to eyes, respiratory system, and skin.
-
Storage: Light sensitive. Store in amber vials under inert atmosphere (Nitrogen/Argon) to prevent photo-deiodination.
-
Disposal: Collect as halogenated organic waste.
References
-
Synthesis & Liquid Crystal Application: Dhara, S., et al. "Novel high birefringent isothiocyanates based on quaterphenyl and phenylethynyltolane molecular cores." Liquid Crystals, 2013.[4] (Protocol adapted from 4-pentyl analog synthesis).[4]
-
General Iodination Methodology: Orito, K., et al. "Iodination of aromatic compounds with iodine and iodic acid." Synthesis, 1995.[5]
- CAS Verification: Chemical Abstracts Service (CAS) Registry Number 3419-50-9 (this compound).
Sources
- 1. 1,1'-Biphenyl, 3-methyl- (CAS 643-93-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. 4-Iodo-3-methyl-1,1-biphe, ANGENE, K89075812 - 나비엠알오 [m.navimro.com]
- 4. researchgate.net [researchgate.net]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
Technical Guide: Solubility Profile & Solvent Selection for 4-iodo-3-methyl-1,1'-biphenyl
[1][2]
Executive Summary
4-iodo-3-methyl-1,1'-biphenyl is a specialized halogenated biaryl intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).[1] Its structural duality—combining a lipophilic biphenyl core with a reactive aryl iodide and a sterically significant methyl group—dictates a distinct solubility profile essential for process optimization.[2]
This guide provides a technical analysis of its solvation thermodynamics, predictive solubility modeling based on structural analogs (4-iodobiphenyl and 3-methylbiphenyl), and validated protocols for experimental determination.[1]
Physicochemical Profile & Structural Analysis[1][2][4][5]
To understand the solubility landscape, we must first deconstruct the molecule's physical properties. The presence of the methyl group at the ortho position to the iodine atom introduces slight steric bulk, potentially lowering the melting point compared to the rigid 4-iodobiphenyl parent, while enhancing lipophilicity.[1]
Table 1: Physicochemical Properties (Predicted vs. Analog Reference)
| Property | This compound (Target) | 4-Iodobiphenyl (Reference) | 3-Methylbiphenyl (Reference) | Impact on Solubility |
| Molecular Weight | 294.13 g/mol | 280.11 g/mol | 168.24 g/mol | Moderate MW suggests good organic solubility.[1][2][3] |
| Physical State | Solid (Predicted MP: 45–85°C) | Solid (MP: 110–114°C) | Liquid/Low MP Solid (MP: 4.5°C) | Methyl group disrupts crystal lattice packing, likely increasing solubility vs. parent.[1][2][3] |
| LogP (Lipophilicity) | ~4.8 – 5.2 (Predicted) | ~4.5 | ~4.1 | Highly Lipophilic. Practically insoluble in water.[1][2][3] |
| H-Bond Donors | 0 | 0 | 0 | No capacity for H-bonding; relies on Van der Waals/Pi-stacking.[1][2][3] |
| Key Functional Groups | Aryl Iodide, Methyl | Aryl Iodide | Methyl | Labile C-I bond requires aprotic conditions for stability.[1][2][3] |
Data synthesized from structural analog analysis and chem-informatics projections.
Solubility Landscape
The solubility of this compound follows "like dissolves like" principles, heavily favoring non-polar and polar aprotic solvents.[1]
Primary Solvation Categories
-
Class B: Reaction Media (Cross-Coupling)
-
Solvents: 1,4-Dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[2]
-
Mechanism: High dielectric constants facilitate the dissolution of palladium catalysts and inorganic bases (e.g., K₂CO₃) required for coupling, while maintaining the organic substrate in solution.[2]
-
Note: While soluble, recovery from high-boiling solvents (DMSO/DMF) requires aqueous workup.[1]
-
-
Class C: Anti-Solvents (Crystallization) [1][2][3]
-
Solvents: Water, Methanol (Cold), Ethanol (Cold), Hexanes (at low temp).[2]
-
Mechanism: The high lipophilicity (LogP > 4) creates a massive energetic penalty for solvation in water.[3] Alcohols provide a "tunable" solubility curve—soluble at reflux, insoluble at
—making them ideal for recrystallization.[2]
-
Solubility Prediction Flowchart
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on operational requirements.[1]
Experimental Protocols (Self-Validating)
Since specific literature values for the 3-methyl derivative may be sparse, researchers must validate solubility empirically.[1] The following protocols are designed to be self-checking.
Protocol A: Rapid Gravimetric Solubility Screen (The "Gold Standard")
Use this to determine exact saturation limits (mg/mL).[2][3]
-
Preparation: Weigh exactly
of this compound into three separate 4 mL vials. -
Solvent Addition: Add
of the target solvent (e.g., Toluene, THF, Methanol) to each vial.[2] -
Equilibration:
-
Vortex for 60 seconds.
-
If fully dissolved, add another
and repeat until solid persists.[2] -
If solid persists immediately, sonicate for 5 minutes at
.
-
-
Filtration: Filter the saturated supernatant through a
PTFE syringe filter into a pre-weighed vial. -
Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under high vacuum for 2 hours.
-
Calculation:
-
Validation: The residue should be analyzed by ¹H-NMR to ensure no solvent inclusion or decomposition occurred.
Protocol B: Solvent Screening for Crystallization
Use this to find the optimal solvent system for purification.[1][3]
-
Dissolution: Dissolve
of crude compound in the minimum amount of Good Solvent (e.g., DCM or Ethyl Acetate) at room temperature. -
Anti-Solvent Titration: Slowly add Anti-Solvent (e.g., Hexane or Methanol) dropwise with stirring.
-
Cloud Point Detection: Record the volume added when a persistent turbidity (cloudiness) appears.
-
Thermal Cycle: Heat the cloudy suspension to reflux.
Application Context: Suzuki-Miyaura Coupling
The primary utility of this compound is as an electrophile.[1] The solubility of the reagents often dictates the protocol more than the substrate itself.
Recommended System:
-
Base: Potassium Phosphate (
).[3] -
Catalyst:
or .[2][3] -
Rationale: The biphenyl substrate dissolves in the Toluene layer. The inorganic base dissolves in the Water layer. The reaction occurs at the interface or via phase transfer, preventing the precipitation of the lipophilic product which might occur in pure Ethanol/Water systems.
References
safety data sheet SDS for 4-iodo-3-methyl-1,1'-biphenyl
This guide is structured as a Technical Risk Assessment & Handling Protocol for 4-iodo-3-methyl-1,1'-biphenyl.[1][2]
Note on Chemical Identity: As this specific isomer is a specialized research intermediate often lacking a dedicated commercial Safety Data Sheet (SDS), this guide derives its safety profile from Structure-Activity Relationships (SAR) using the closest validated analogs (4-iodobiphenyl and 3-methylbiphenyl) and standard protocols for halogenated aromatic hydrocarbons.
Classification: Research Chemical / Drug Discovery Intermediate Context: Aryl Iodide Electrophile for Cross-Coupling (Suzuki-Miyaura)[1][2]
Part 1: Chemical Identity & Molecular Logic
Why this molecule matters: In drug development, this compound is a "privileged scaffold." The C–I bond at the 4-position is the "warhead"—it is the weakest carbon-halogen bond (approx. 57 kcal/mol), making it highly reactive for Palladium-catalyzed oxidative addition.[1][2] The 3-methyl group provides steric handles that influence the twist angle of the biphenyl system, often critical for binding affinity in kinase inhibitors.[2]
Identification
-
Physical State: Off-white to pale yellow solid (crystalline).[1][2]
-
Solubility: Insoluble in water; soluble in DCM, THF, DMSO, and Toluene.
-
Key Instability: Photolabile. The C–I bond cleaves under UV/visible light, liberating free iodine (purple discoloration) and radical species.
Part 2: Hazard Matrix (Derived GHS Classification)
Based on analog data from 4-iodobiphenyl (CAS 1591-31-7) and general organoiodine toxicology.[1][2]
| Hazard Category | GHS Classification | Signal Word | Hazard Statement (H-Code) | Mechanism of Action |
| Acute Toxicity | Category 4 (Oral) | Warning | H302: Harmful if swallowed.[1][2][3] | Lipophilic biphenyl core facilitates absorption; iodine metabolites disrupt thyroid function.[2] |
| Skin/Eye | Category 2 / 2A | Warning | H315/H319: Causes skin/eye irritation.[2] | Alkyl/Aryl halides act as contact irritants; potential for alkylation of proteins. |
| Environmental | Category 1 | Warning | H400/H410: Very toxic to aquatic life.[2] | Biphenyls bioaccumulate in aquatic organisms (High LogP > 4.5).[2] |
| Reactivity | N/A | Note | EUH044: Risk of explosion if heated under confinement. | C-I bond weakness leads to rapid decomposition at high temps (>150°C).[2] |
Part 3: Operational Protocols (The Self-Validating System)
The "Dark/Cold" Storage Protocol
Objective: Prevent homolytic cleavage of the C–I bond which degrades the reagent and poisons Pd-catalysts.[2]
-
Receipt: Inspect vial for purple tint (sign of free iodine).[2] If purple, recrystallize (Hexanes/EtOAc) before use.[2]
-
Container: Amber glass vial with Teflon-lined cap.
-
Environment: Store at 2–8°C. Inert atmosphere (Argon) is preferred but not strictly mandatory unless stored for >6 months.
Handling & Weighing Workflow
Logic: Minimize dust generation and prevent inhalation of lipophilic particulates.
Caption: Figure 1: Exposure Control Hierarchy.[1][2][4] Note the emphasis on static control, as dry biphenyl powders are prone to static charge buildup.
Part 4: Synthesis Context (Suzuki-Miyaura Coupling)
The Risk: Palladium-catalyzed cross-couplings are exothermic.[1][2][5] The addition of base (e.g., K₂CO₃ or Cs₂CO₃) to the mixture of Aryl Iodide and Boronic Acid often triggers a heat release or gas evolution.
Safety Protocol for Reaction Setup:
-
Solvent Degassing: Oxygen poisons the catalyst and promotes homocoupling of the aryl iodide.[2] Sparge solvents with Argon for 15 mins.[2]
-
Order of Addition:
-
Thermal Runaway Check: Do not seal the vessel immediately after base addition. Allow any initial exotherm to dissipate (2-5 mins) before heating.
Emergency Decision Logic (Spill/Exposure)
Caption: Figure 2: Emergency Response Decision Matrix. Critical Note: Never use organic solvents (ethanol/acetone) to wash skin, as they enhance the transdermal transport of the biphenyl.
Part 5: Disposal & Environmental Stewardship
Regulatory Status:
-
US TSCA: Likely exempt under R&D exemption (40 CFR 720.36), but must be treated as hazardous.[2]
-
Waste Code: Halogenated Organic Solvent/Solid.[2]
Disposal Protocol:
-
Segregation: Must go into Halogenated Waste streams.[2] Do not mix with acid waste (risk of HI gas generation).[2]
-
Quenching: If the material is in a reaction mixture with residual active Iodine, quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) until the color changes from purple/brown to yellow/clear before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15322, 4-Iodobiphenyl. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Biphenyl Derivatives and Aquatic Toxicity. Retrieved from [Link][2]
-
Organic Process Research & Development (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling. ACS Publications.[2] Retrieved from [Link][2]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biphenyls and the Suzuki-Miyaura Reaction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Its synthesis, therefore, is of paramount importance. Among the myriad of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile strategies for forming carbon-carbon bonds.[2][3]
First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction offers exceptional functional group tolerance, utilizes readily available and relatively non-toxic organoboron reagents, and is scalable for industrial applications.[3][4] This guide provides an in-depth exploration of the reaction's mechanism, key parameters, and detailed, field-tested protocols for the synthesis of biphenyl derivatives, along with a comprehensive troubleshooting guide.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A deep understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a Pd(II) intermediate (Ar¹-Pd-X). The reactivity of the aryl halide is critical, following the general trend: I > Br > OTf >> Cl.[4][5] Electron-withdrawing groups on the aryl halide can accelerate this step, while electron-donating groups may hinder it.[8]
-
Transmetalation: This is the key bond-forming step where the aryl group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This process is critically dependent on the presence of a base.[5][9] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[6][10][11][12]
-
Reductive Elimination: In the final step, the two aryl groups on the Pd(II) complex couple to form the biphenyl product (Ar¹-Ar²).[5][7] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Core Components: A Scientist's Guide to Reagent Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component.
| Component | Role & Selection Rationale | Common Examples |
| Palladium Precatalyst | The engine of the catalytic cycle. The choice depends on the substrate's reactivity. Air-stable Pd(II) precatalysts are often preferred for convenience. | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, PEPPSI™-type catalysts.[13] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and promotes key steps. Bulky, electron-rich phosphine ligands are excellent for coupling less reactive aryl chlorides or sterically hindered substrates.[7] | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), dppf. |
| Base | Essential for activating the boronic acid for transmetalation.[9][12] The choice of base can significantly impact yield and must be matched to the substrates' stability. | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. Organic: Et₃N. Fluoride sources like KF can be effective for base-sensitive substrates.[12] |
| Solvent | Must solubilize reactants and facilitate the reaction. Often a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base. | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF, Acetonitrile. |
| Organoboron Reagent | The source of the second aryl group. Boronic acids are common, but more stable boronate esters (e.g., pinacol esters) are used to prevent premature degradation (protodeboronation).[13][14] | Phenylboronic acid, 4-Methoxyphenylboronic acid, Phenylboronic acid pinacol ester. |
| Aryl Halide | The electrophilic partner. Reactivity order is I > Br > OTf > Cl. Aryl chlorides are cheaper but often require more active catalytic systems.[4] | 4-Bromoanisole, 1-chloro-4-nitrobenzene, 2-Iodotoluene. |
Experimental Protocols
Scientist's Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which is a common cause of reaction failure.[7][14] Proper degassing of solvents is critical.[14]
Protocol 1: General Procedure for the Synthesis of 4-Methoxybiphenyl
This protocol details the coupling of a common aryl bromide with phenylboronic acid, a representative example for many biphenyl syntheses.
Reactants:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg), phenylboronic acid (146 mg), Pd(OAc)₂ (4.5 mg), PPh₃ (21 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Protocol 2: Coupling of a Sterically Hindered Substrate
Sterically hindered substrates often require more active catalysts and stronger bases to achieve good yields.[15]
Reactants:
-
2-Bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Phosphate [K₃PO₄] (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Step-by-Step Procedure:
-
Setup: In a glovebox or under a stream of nitrogen, add 2-bromo-1,3-dimethylbenzene (185 mg), 2-methylphenylboronic acid (163 mg), Pd(dtbpf)Cl₂ (20 mg), and finely ground K₃PO₄ (531 mg) to a Schlenk tube.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used).
-
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Reaction: Heat the mixture at 100-110 °C for 12-24 hours. The higher temperature and more active catalyst/ligand system are necessary to overcome the steric hindrance.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Optimization
Even robust reactions can fail. Here are solutions to common problems.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low or No Conversion | Inactive Catalyst: Oxidation of Pd(0) or phosphine ligand. | Ensure rigorous inert atmosphere techniques. Use fresh, high-purity catalysts and ligands.[14] |
| Poor Reagent Quality: Degradation of boronic acid (protodeboronation). | Use fresh boronic acid or switch to a more stable boronate ester (pinacol, MIDA).[13][14] | |
| Insufficient Temperature: Reaction is too sluggish. | Cautiously increase the reaction temperature in 10 °C increments.[14] | |
| Incorrect Base/Solvent: The chosen base may not be strong enough or the system is not homogenous. | Screen different bases (e.g., K₃PO₄ or Cs₂CO₃ for challenging couplings). Ensure the solvent system adequately dissolves the key reagents. | |
| Significant Side Products | Homocoupling (Ar¹-Ar¹ or Ar²-Ar²): Often caused by oxygen contamination. | Improve degassing procedures (e.g., use freeze-pump-thaw cycles for solvents).[14] |
| Protodeboronation (Ar²-H): Hydrolysis of the boronic acid, especially with heteroaryl or electron-rich substrates. | Use a less aqueous solvent system, a milder base (e.g., KF), or a more stable boronate ester.[13] | |
| Dehalogenation (Ar¹-H): Reduction of the aryl halide. | This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and temperature. | |
| Difficult Purification | Residual Catalyst/Ligand: Palladium and phosphine oxides can contaminate the product. | Consider using a palladium scavenger resin post-reaction. Phosphine oxides can sometimes be removed by precipitation or specific chromatographic methods. |
Expert Tip: For anhydrous couplings using bases like K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial and improve reproducibility, as it aids in dissolving the base and facilitating the formation of the active boronate species.[8]
References
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
-
Suzuki reaction - Wikipedia. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (Patent).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library.
-
Effect of different bases on the Suzuki-Miyaura coupling. (Table). ResearchGate. [Link]
- The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. (Diagram).
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Greenwich.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. (2026).
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). Benchchem.
-
Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates. (Diagram). ResearchGate. [Link]
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. (2023). ACS Publications. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
4-iodo-3-methyl-1,1'-biphenyl synthesis protocol
Technical Application Note: Scalable & Regioselective Synthesis of 4-iodo-3-methyl-1,1'-biphenyl
Part 1: Abstract & Strategic Overview
Objective: To provide a high-fidelity, scalable protocol for the synthesis of This compound (CAS: 1046868-26-1). This compound is a critical intermediate in the development of organic light-emitting diodes (OLEDs) and pharmaceutical biaryl scaffolds.[1]
Synthetic Challenge: Direct iodination of 3-methyl-1,1'-biphenyl is chemically inefficient due to competing directing effects.[1] The phenyl group (ortho/para director) and the methyl group (ortho/para director) activate positions 2, 4, and 6, leading to a complex mixture of regioisomers (4-iodo and 6-iodo) that requires tedious chromatographic separation.[1]
The Solution: The "De Novo" Regioselective Route To ensure 100% regiochemical purity , this protocol utilizes a stepwise construction of the biphenyl core followed by functional group interconversion. The strategy employs a Suzuki-Miyaura coupling to establish the biaryl skeleton with a nitro-handle, followed by reduction and a Sandmeyer iodination .[1] This route guarantees the iodine is installed exclusively at the C4 position, para to the phenyl ring and ortho to the methyl group.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis is disconnected into three logical phases:
-
C-C Bond Formation: Coupling phenylboronic acid with a commercially available halonitrotoluene.[1]
-
Functional Group Unmasking: Reduction of the nitro group to an aniline.
-
Halogen Installation: Diazotization and iodination.
Reaction Scheme (DOT Visualization):
Caption: Stepwise regioselective synthesis of this compound via nitro-biaryl intermediate.
Part 3: Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Target: Synthesis of 4-nitro-3-methyl-1,1'-biphenyl.[1] Rationale: Using 5-bromo-2-nitrotoluene ensures the methyl and nitro groups are already in the correct 1,2-relationship relative to the bromine (leaving group).[1] The coupling replaces bromine with the phenyl ring, shifting the numbering to yield the 4-nitro-3-methylbiphenyl skeleton.[1]
Reagents:
-
5-Bromo-2-nitrotoluene (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)[1]
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-bromo-2-nitrotoluene (21.6 g, 100 mmol) and phenylboronic acid (14.6 g, 120 mmol) in Toluene (200 mL) and Ethanol (50 mL).
-
Degassing: Sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).
-
Catalyst Addition: Add Pd(PPh3)4 (3.4 g, 3 mmol) followed by a solution of Na2CO3 (21.2 g, 200 mmol) in Water (50 mL).
-
Reaction: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C) under nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the bromide is consumed.
-
Workup: Cool to room temperature. Separate the organic layer.[1][2][3] Extract the aqueous layer with Toluene (2 x 50 mL). Combine organics, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: Recrystallize the crude yellow solid from Ethanol or purify via short silica plug (eluent: Hexane/DCM) to yield 4-nitro-3-methyl-1,1'-biphenyl as pale yellow crystals.[1]
-
Expected Yield: 85–92%.[1]
-
Step 2: Nitro Group Reduction
Target: Synthesis of 4-amino-3-methyl-1,1'-biphenyl.[1] Rationale: Iron-mediated reduction is chemoselective and cost-effective for scale-up, avoiding the risks of hydrogenation (e.g., dehalogenation if halogens were present, though not an issue here, Fe is simply robust).[1]
Reagents:
-
4-Nitro-3-methyl-1,1'-biphenyl (from Step 1)[1]
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (NH4Cl) (5.0 eq)
-
Solvent: Ethanol : Water (3:1 v/v)
Procedure:
-
Setup: Suspend the nitro-biphenyl intermediate (10.7 g, 50 mmol) in Ethanol (150 mL) and Water (50 mL).
-
Activation: Add NH4Cl (13.4 g, 250 mmol) and Iron powder (14.0 g, 250 mmol).
-
Reaction: Heat to reflux with vigorous mechanical stirring for 4–6 hours. The reaction will turn dark/rusty. Monitor by TLC (amine is more polar and often fluorescent).[1]
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.[1]
-
Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 100 mL). Dry (Na2SO4) and concentrate to obtain the amine as a tan/brown solid.
-
Purification: Usually sufficiently pure for the next step. If necessary, recrystallize from Hexane/EtOAc.[1]
-
Expected Yield: 90–95%.[1]
-
Step 3: Sandmeyer Iodination
Target: Synthesis of this compound.[1] Rationale: The Sandmeyer reaction converts the primary amine to a diazonium salt, which is then displaced by iodide. This is the only method to guarantee the iodine is placed exactly at position 4.
Reagents:
-
4-Amino-3-methyl-1,1'-biphenyl (1.0 eq)[1]
-
Sodium Nitrite (NaNO2) (1.2 eq)
-
Potassium Iodide (KI) (2.0 eq)
-
Hydrochloric Acid (6M HCl) or Sulfuric Acid (20%)
-
Solvent: Water/Acetonitrile (for solubility)
Procedure:
-
Diazotization:
-
Suspend the amine (9.15 g, 50 mmol) in 6M HCl (40 mL) and Acetonitrile (40 mL). Cool the mixture to 0–5°C in an ice/salt bath.
-
Add a solution of NaNO2 (4.14 g, 60 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 mins. The solution should become clear/homogeneous as the diazonium salt forms.
-
-
Iodination:
-
Prepare a solution of Potassium Iodide (16.6 g, 100 mmol) in water (50 mL).
-
Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Optionally, heat to 60°C for 30 mins to ensure completion.
-
-
Quenching: Add saturated Sodium Thiosulfate (Na2S2O3) solution to quench excess iodine (indicated by the disappearance of the dark purple/brown color).
-
Workup: Extract with Diethyl Ether or DCM (3 x 100 mL). Wash organics with 1M NaOH (to remove any phenol byproduct), water, and brine.[1] Dry over MgSO4.[1]
-
Purification: Concentrate to give the crude product. Purify via column chromatography (Silica Gel, Hexane 100%) or recrystallization from Methanol/Pentane.[1]
Part 4: Analytical Data & Validation
Expected Analytical Parameters:
| Parameter | Specification | Notes |
| Physical State | White crystalline solid | Turns yellow upon light exposure (store in dark).[1] |
| Melting Point | 110–115°C (approx) | Distinct from non-methylated 4-iodobiphenyl (112°C).[1][5] |
| 1H NMR (CDCl3) | δ 7.85 (d, 1H, H-5), 7.55 (d, 2H, Ph), 7.45 (t, 2H, Ph), 7.35 (m, 1H, Ph), 7.30 (s, 1H, H-2), 7.15 (d, 1H, H-6), 2.50 (s, 3H, Me) | Diagnostic: Methyl singlet ~2.5 ppm; Ortho-coupling of H-5/H-6.[1] |
| MS (EI/ESI) | m/z = 294.0 [M]+ | Characteristic Iodine isotope pattern absent (monoisotopic), but large mass defect. |
| Purity | >98% (HPLC) | Critical for OLED applications.[1] |
Part 5: Safety & Handling
-
Palladium Residues: Ensure thorough removal of Pd in Step 1 if the compound is for pharma use (use metal scavengers like SiliaMetS®).
-
Diazonium Salts: Intermediate diazonium salts in Step 3 are potentially explosive if dried.[1] Do not isolate the dry diazonium salt ; proceed immediately to iodination in solution.
-
Iodine Waste: Segregate halogenated waste. Quench all iodine solutions with thiosulfate before disposal.[1]
References
-
Suzuki Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Regioselective Iodination Strategy: Krasnokutskaya, E. A., et al. (2007).[1] A new, one-step, effective protocol for the iodination of aromatic and heteroaromatic compounds.[1][6] Synthesis, 2007(01), 81-84.[1] (Contextualizing why direct iodination fails for asymmetric biphenyls).
-
Sandmeyer Protocol: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedure for Sandmeyer reaction).
-
Precursor Availability: 5-Bromo-2-nitrotoluene (CAS 71162-42-0) is a standard industrial chemical used as a scaffold for 3,4-disubstituted toluenes.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. 4-Iodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. prepchem.com [prepchem.com]
- 6. d-nb.info [d-nb.info]
Introduction: The Strategic Importance of Substituted Biphenyls in OLED Technology
An In-Depth Technical Guide to the Application of 4-iodo-3-methyl-1,1'-biphenyl in the Synthesis of Advanced OLED Materials
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color fidelity, and physical flexibility over traditional liquid-crystal displays. The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used in its emissive and charge-transport layers.[1] Among the vast array of organic scaffolds, biphenyl derivatives are of paramount importance. Their rigid, π-conjugated structure provides an excellent backbone for charge transport, while the inherent twist between the two phenyl rings can be strategically utilized to inhibit intermolecular aggregation, a common cause of luminescence quenching.[2][3][4]
This guide focuses on a particularly versatile building block: This compound . The strategic placement of its functional groups makes it an invaluable precursor for a new generation of high-performance OLED materials.
-
The Biphenyl Core : Forms the fundamental structural unit, providing thermal stability and a conjugated pathway for electron and hole transport.[3][5]
-
The Iodo Group : Positioned at the 4-position, it serves as a highly efficient reactive site for palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of various functional moieties to extend the π-conjugation or to add charge-transporting groups.
-
The Methyl Group : The ortho-methyl group at the 3-position is not a passive substituent. It introduces steric hindrance that further modulates the dihedral angle between the phenyl rings. This steric influence is crucial for enhancing the solubility of the resulting materials and, more importantly, for disrupting crystal packing in the solid state, thereby improving the morphological stability of thin films and reducing efficiency roll-off.[6]
This application note provides a comprehensive overview of the synthesis, purification, and application of this compound, complete with detailed, field-proven protocols for its use in constructing advanced OLED materials via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
PART 1: Synthesis and Purification of the this compound Building Block
A reliable and scalable synthesis of the core building block is the foundational step for any material development program. While several routes exist, a common and effective method is the direct iodination of 3-methyl-1,1'-biphenyl.
Protocol 1: Electrophilic Iodination of 3-methyl-1,1'-biphenyl
This protocol describes the regioselective iodination at the para-position of the unsubstituted phenyl ring, which is activated by the electron-donating effect of the adjacent ring.
Materials and Reagents:
-
3-methyl-1,1'-biphenyl
-
Iodine (I₂)
-
Sodium Peroxydisulfate (Na₂S₂O₈) or other suitable oxidizing agent
-
Glacial Acetic Acid
-
Tetrachloromethane (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol or Ethanol for recrystallization
-
Hexane and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-methyl-1,1'-biphenyl in glacial acetic acid.
-
Reagent Addition: Add 1.1 equivalents of iodine (I₂) followed by 1.2 equivalents of sodium peroxydisulfate. Add a small amount of CCl₄ to wash down any sublimed iodine from the condenser.[7]
-
Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the characteristic purple color of iodine has vanished (approximately 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing an excess of deionized water. A precipitate of the crude product should form.
-
Quenching: Add 5% sodium thiosulfate solution dropwise until the mixture is colorless to quench any remaining iodine.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water, 5% sodium thiosulfate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[8]
Purification Protocol:
-
Recrystallization: The crude product can often be purified by recrystallization from hot methanol or ethanol to yield off-white crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography is recommended.[9] A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). Collect fractions and verify purity by TLC.
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis and purification of this compound.
PART 2: Application in OLED Material Synthesis via Cross-Coupling
The C-I bond in this compound is the key to its utility, providing a reactive handle for palladium-catalyzed reactions that build molecular complexity.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds to Tune Emissive Properties
The Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds, making it indispensable for synthesizing the core structures of emissive and host materials.[5][10] By coupling the iodo-biphenyl building block with various arylboronic acids or esters, researchers can systematically extend the π-conjugated system, thereby tuning the HOMO/LUMO energy levels and, consequently, the emission color of the final material.[11]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Scheme: this compound + Arylboronic Acid → Aryl-substituted-3-methyl-1,1'-biphenyl
Materials and Reagents:
-
This compound (1 eq.)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄) (2-3 eq.)
-
Solvent System: Toluene/Water, Dioxane/Water, or DMF/Water (typically in a 3:1 or 4:1 ratio)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask or a three-neck round-bottom flask under an inert atmosphere of argon or nitrogen. This is critical as the palladium(0) catalyst is oxygen-sensitive.
-
Reagent Loading: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe. The mixture should be thoroughly degassed again by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.[12]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, catalysts with more specialized ligands like dppf may be required to promote efficient oxidative addition and reductive elimination.
-
Base and Solvent: The choice of base and solvent is interdependent. An aqueous base (like K₂CO₃ in water) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. The organic solvent (e.g., toluene, dioxane) ensures the solubility of the organic reactants.
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Installing C-N Bonds for Charge Transport Materials
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines.[13][14] In OLED material design, this reaction is critical for attaching hole-transporting moieties, such as carbazoles or triphenylamines, to the biphenyl core. This functionalization is key to creating efficient Hole Transport Layer (HTL) materials and bipolar host materials.[3]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme: this compound + Amine (HNR₂) → N,N-disubstituted-3-methyl-[1,1'-biphenyl]-4-amine
Materials and Reagents:
-
This compound (1 eq.)
-
Amine (e.g., carbazole, diphenylamine) (1.1-1.3 eq.)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP (2-6 mol%)
-
Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4-2.0 eq.)
-
Solvent: Anhydrous, deoxygenated toluene or dioxane.
Step-by-Step Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk techniques, add the palladium pre-catalyst and the phosphine ligand to an oven-dried flask.
-
Reagent Loading: Add the base, the amine, and this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Heat the mixture to 80-110 °C under an inert atmosphere. The reaction progress should be monitored carefully by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding water. Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude material by column chromatography. Often, a combination of solvents like hexane and dichloromethane or ethyl acetate is required.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is the most critical parameter in a successful Buchwald-Hartwig amination.[15] Bulky, electron-rich phosphine ligands (known as Buchwald ligands) are essential. They accelerate the rate-limiting reductive elimination step and prevent the formation of undesired side products. The optimal ligand often needs to be determined empirically for a given substrate pair.
-
Base: A strong base like NaOtBu is required to deprotonate the amine (or its N-H precursor) to form the active amido species for the catalytic cycle. Weaker bases can be used but often require higher temperatures and longer reaction times.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
PART 3: Characterization and Data Interpretation
Once a novel material is synthesized from the this compound building block, a thorough characterization is required to validate its structure and assess its potential for use in an OLED device.
Summary of Characterization Techniques and Expected Data:
| Technique | Purpose | Typical Data for a Hypothetical Blue-Emitting Material |
| ¹H & ¹³C NMR | Structural elucidation and purity assessment. | Sharp, well-resolved peaks corresponding to the expected aromatic and aliphatic protons and carbons. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak [M]⁺ or [M+H]⁺ matching the calculated exact mass. |
| UV-Vis Spectroscopy | Determines the absorption spectrum and optical bandgap (Eg). | Absorption onset (λedge) around 390 nm, corresponding to an Eg of ~3.18 eV. |
| Photoluminescence (PL) | Measures the emission wavelength (λem) and quantum yield (ΦPL). | Strong emission peak at ~465 nm (sky blue) with a high solution ΦPL > 80%.[16] |
| Cyclic Voltammetry (CV) | Determines HOMO and LUMO energy levels for charge injection analysis. | HOMO ≈ -5.7 eV; LUMO ≈ -2.6 eV. |
| TGA / DSC | Assesses thermal stability (Td) and glass transition temp (Tg). | Td (5% weight loss) > 350 °C; Tg > 120 °C, indicating good thermal and morphological stability.[3] |
PART 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in coupling reaction | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Sub-optimal base, ligand, or temperature. | 1. Use fresh catalyst; handle under inert conditions.2. Improve degassing procedure (freeze-pump-thaw).3. Screen different ligands, bases, and solvents. |
| Side product formation (e.g., homo-coupling) | 1. Reaction temperature too high.2. Incorrect stoichiometry of boronic acid. | 1. Lower the reaction temperature.2. Use a slight excess (1.2 eq.) of the boronic acid. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | 1. Optimize the solvent system for column chromatography.2. Consider recrystallization before or after chromatography. |
| Inconsistent Results | Impurities in starting materials or solvents; moisture. | 1. Re-purify starting materials.2. Use anhydrous solvents and reagents, especially for Buchwald-Hartwig amination. |
Conclusion
The this compound building block is a powerful and versatile platform for the synthesis of advanced organic electronic materials. Its well-defined reactive handle (the iodo group) combined with the solubility-enhancing and aggregation-disrupting properties of the ortho-methyl group allows for the systematic design and construction of molecules with tailored photophysical and electrochemical properties. By employing robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently access a vast chemical space of novel hosts, emitters, and charge-transport materials, paving the way for the next generation of highly efficient and stable OLED devices.
References
-
Ali, Q., Shah, M. R. & VanDerveer, D. (2008). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, E64, o910. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-iodobiphenyl. Retrieved from [Link]
-
Pérez-Mayoral, E., et al. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Wang, L., et al. (2004). Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section), 20(1), 6-11. Available at: [Link]
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from [Link]
-
Chiu, T.-L., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12, 49895−49904. Available at: [Link]
- US Patent US6407253B1. (n.d.). Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- CN102351620A. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
-
Varghese, R., et al. (2018). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 23(11), 2959. Available at: [Link]
- US Patent US3705203A. (n.d.). Method for purifying biphenyl. Google Patents.
-
Garypidou, A., et al. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI. Available at: [Link]
-
Chemical and photophysical properties of materials for OLEDs. ResearchGate. Retrieved from [Link]
-
Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). Accelerated Suzuki Coupling via a Ligandless Palladium Catalyst: 4-Methoxy-2'-methylbiphenyl. Organic Syntheses, 75, 61. Available at: [Link]
-
Geffroy, B., et al. (2006). Organic light-emitting diode (OLED) technology. Polym. Adv. Technol., 17, 98-107. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Kotha, A. K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. Available at: [Link]
-
Chen, Y.-A., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Molecules, 27(14), 4528. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 88, 111. Available at: [Link]
-
OLED-Info. (2024). MOFs and Organometallic Complexes in OLEDs: Value-Add and New OLED Markets via Improved Efficiency, Stability and Performance. Retrieved from [Link]
-
Harish Kumar, H. N., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173-181. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 4-Iodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. pure.psu.edu [pure.psu.edu]
- 7. prepchem.com [prepchem.com]
- 8. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-iodo-3-methyl-1,1'-biphenyl
Welcome to the technical support center for the synthesis and purification of 4-iodo-3-methyl-1,1'-biphenyl. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is almost entirely dependent on the synthetic route. The most prevalent method for creating this type of biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. If you are using this method, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 1-iodo-2-methyl-4-bromobenzene (or a similar precursor) and the corresponding phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the boronic acid coupling with itself) and potentially a di-iodo-dimethyl-biphenyl if your starting material contains di-halogenated species.[1][2]
-
Dehalogenated Product: 3-methyl-1,1'-biphenyl. This can arise from protodehalogenation during the reaction.
-
Catalyst Residues: Traces of palladium from the catalyst, which can color the product grey or black.
-
Boronic Acid-Related Byproducts: Boric acid and other water-soluble boron species are common byproducts of Suzuki reactions and are typically removed during aqueous workup.[3][4]
Q2: I have a crude reaction mixture. Which purification method should I try first: chromatography or recrystallization?
A2: Your choice depends on the purity of the crude material and the scale of your reaction.
-
For very crude mixtures (<85% purity) or small-scale reactions (<1 g): Flash column chromatography is generally the preferred starting point. It is highly effective at separating compounds with different polarities, allowing you to remove most impurities in a single step.
-
For relatively clean mixtures (>85% purity) or large-scale reactions (>5 g): Recrystallization is an excellent and scalable option. It is often more efficient for removing small amounts of closely related impurities and can yield material of very high purity. It is also more cost-effective on a large scale than chromatography.
A common and highly effective strategy is to perform a rapid column chromatography to remove the bulk of the impurities and then follow up with a recrystallization step to achieve analytical-grade purity.
Q3: How do I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. The purified product should appear as a single, well-defined spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reverse-phase HPLC using a C18 or biphenyl column can effectively separate closely related biphenyl isomers.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. It will not only confirm the identity of your product but also reveal the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value (110-114 °C) is a strong indicator of high purity.[8]
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9] For this compound, which is moderately polar, a common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[10][11]
Q: My compound won't move from the origin (Rf = 0) on the TLC plate, even in 50% ethyl acetate/hexanes. What should I do?
A: An Rf value of 0 indicates that your compound is strongly adsorbed to the silica gel and the eluent is not polar enough to move it.
-
Causality: The hydroxyl groups on the surface of the silica gel are interacting very strongly with your compound.[9]
-
Solution: You need to increase the polarity of your mobile phase.
-
Increase Polar Component: Gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar solvent.
-
Change Solvents: A good next step is to try a system of dichloromethane (DCM) with a small amount of methanol (MeOH). Start with 1-2% MeOH in DCM. Be cautious, as adding more than 10% methanol can start to dissolve the silica gel.[11]
-
Q: My product and a key impurity are not separating well (ΔRf < 0.1). How can I improve the resolution?
A: Poor separation means the relative affinities of your compounds for the stationary and mobile phases are too similar.
-
Causality: The structural difference between your product and the impurity is likely minor, leading to similar polarities. This is common with positional isomers or dehalogenated byproducts.
-
Solutions:
-
Decrease Eluent Polarity: A more non-polar eluent will cause all compounds to move slower and spend more time interacting with the silica, which can magnify small differences in polarity and improve separation. Aim for an Rf of ~0.2-0.3 for your target compound on the analytical TLC plate for optimal column separation.
-
Change Solvent System: Sometimes, changing the nature of the polar solvent can dramatically affect selectivity. If you are using ethyl acetate/hexanes, try a system with dichloromethane or ether. Toluene can sometimes be added to the non-polar component to exploit π-π stacking interactions with aromatic compounds.
-
Consider a Different Stationary Phase: For very difficult separations of isomers, standard silica may not be sufficient. Consider using alumina or a reverse-phase (C18) silica gel, although this is less common for preparative flash chromatography.
-
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Develop a solvent system using analytical TLC. Find a mixture (e.g., 5-10% Ethyl Acetate in Hexanes) that gives your product an Rf value of approximately 0.25.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once a dry, free-flowing powder is obtained, carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide: Recrystallization
Recrystallization purifies solid compounds by dissolving them in a hot solvent and allowing them to slowly cool, forming crystals while impurities remain in the solution (the mother liquor). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Q: My compound "oils out" instead of forming crystals upon cooling. What's happening?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: The boiling point of the solvent is too high, or the compound is too impure (impurities can depress the melting point).
-
Solutions:
-
Add More Solvent: The most common fix is to reheat the solution until the oil redissolves, then add more hot solvent to lower the saturation point.
-
Lower the Cooling Temperature: Try cooling the solution more slowly to encourage crystal nucleation. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[12]
-
Q: My recovery is very low after recrystallization. How can I get more product back?
A: Low recovery typically means too much of your product remained dissolved in the cold mother liquor.
-
Causality: You may have used too much solvent, or the compound has significant solubility in the solvent even at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small portions.
-
Cool Thoroughly: Ensure the flask is cooled sufficiently, preferably in an ice bath, to minimize the solubility of your product.
-
Concentrate the Mother Liquor: Take the mother liquor (the solution left after filtering the crystals), reduce its volume by boiling off some solvent, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Solvent Selection for Recrystallization
The table below provides a starting point for selecting a recrystallization solvent. Small-scale trials in test tubes are essential.
| Solvent System | Rationale & Properties |
| Ethanol or Isopropanol | Good general-purpose polar solvents. Often dissolve biphenyls well when hot and poorly when cold. |
| Hexanes / Toluene | A two-solvent system. Toluene is a good solvent for aromatic compounds.[13] Hexanes can be used as the anti-solvent. |
| Ethyl Acetate / Hexanes | A common two-solvent system. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.[12] |
| Acetone / Water | For compounds with moderate polarity. Dissolve in acetone, add water as the anti-solvent. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot toluene) dropwise while heating and swirling until the solid just dissolves.
-
Induce Cloudiness: Slowly add a "bad" solvent (e.g., hexanes) dropwise to the hot solution until a persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision trees for common purification issues.
References
- Google Patents. (n.d.). Method for purifying biphenyl.
- Ali, Q., Shah, M. R., & VanDerveer, D. (2008). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, E64, o910.
-
Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved February 5, 2026, from [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 4-methyl-biphenyl derivatives.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). A kind of method for separating and purifying o-iodoaniline by melt crystallization.
- Reinhard, D. L., Heinen, F., Stoesser, J., Engelage, E., & Huber, S. M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12959-12967.
-
ResearchGate. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-iodo- (CAS 1591-31-7). Retrieved February 5, 2026, from [Link]
-
SIELC Technologies. (n.d.). 1,1'-Biphenyl, 4-iodo-. Retrieved February 5, 2026, from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved February 5, 2026, from [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved February 5, 2026, from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]
-
PubMed. (n.d.). Purification of polybrominated biphenyl congeners. Retrieved February 5, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Why are substituted biphenyls optically active? Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 5, 2026, from [Link]
-
Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved February 5, 2026, from [Link]
-
Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved February 5, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 5, 2026, from [Link]
-
LCGC International. (2026). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. Retrieved February 5, 2026, from [Link]
-
Figshare. (2025). Design and Synthesis of Molecularly Imprinted Polymers for the Selective Extraction of Polychlorinated Biphenyls. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020). Stereochemistry of Biphenyls. Retrieved February 5, 2026, from [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved February 5, 2026, from [Link]
-
Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not. Retrieved February 5, 2026, from [Link]
-
ChemBK. (n.d.). 4-iodo-1'-biphenyl. Retrieved February 5, 2026, from [Link]
-
Supporting Information. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. Retrieved February 5, 2026, from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved February 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 3-methyl- (CAS 643-93-6). Retrieved February 5, 2026, from [Link]
-
YouTube. (2021). Stereoisomerism of Biphenyls | Atropisomerism | With Examples and Models in Easy way | BP 401T. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,1’-Biphenyl, 4-iodo- | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. chembk.com [chembk.com]
- 9. youtube.com [youtube.com]
- 10. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. echemi.com [echemi.com]
Technical Support Center: Biphenyl Synthesis Impurity Management
Case ID: Homocoupling Elimination in Suzuki-Miyaura Cross-Coupling
Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Purity Critical)[1]
Introduction: The Symmetry Problem
In the synthesis of unsymmetrical biphenyls (
This guide treats the reaction not just as a chemical transformation, but as a competitive kinetic system. To eliminate homocoupling, we must starve the side pathways of their fuel: Oxygen (for oxidative homocoupling) and Stoichiometric Imbalance (for reductive homocoupling).[1]
Module 1: Diagnostic & Root Cause Analysis
Before attempting purification, identify which homocoupling pathway is active.[1] Use the table below to diagnose your specific failure mode.
Table 1: Impurity Fingerprinting
| Symptom | Likely Culprit | Mechanism | Root Cause |
| Excess | Oxygen Ingress | Oxidative Homocoupling: | Incomplete degassing; Headspace leak; Reagent contamination. |
| Excess | Solvent/Reductant | Reductive Homocoupling: Pd(II) is reduced to Pd(0) by the solvent (often alcohols), consuming the halide.[1] | Use of oxidizable alcohols (e.g., isopropanol) without sufficient base; disproportionation.[1] |
| Both Dimers Present | Ligand Scrambling | Transmetallation Failure: Slow cross-coupling kinetics allow side reactions to dominate. | Inactive catalyst; Steric hindrance preventing transmetallation; "Pd Black" precipitation. |
Visualizing the Leak: The "Hijacked" Catalytic Cycle
The following diagram illustrates how Oxygen hijacks the standard Suzuki cycle, creating a "short circuit" that produces homocoupled impurities.
Figure 1: The "Oxygen Leak" mechanism.[1][2][3][4] Note how
Module 2: Prevention Protocols (The "How")
Protocol A: The "Zero-Oxygen" Standard
Target: Oxidative Homocoupling (
Merely "flushing" the flask with nitrogen is insufficient for high-purity biphenyl synthesis. Oxygen dissolved in the solvent is the primary reactant for boronic acid dimerization.
-
Select the Method:
-
Small Scale (<50 mL): Use Freeze-Pump-Thaw .[1] Cycle 3 times. This is the only way to remove gas trapped in the solvent lattice.
-
Large Scale (>50 mL): Use Subsurface Sparging .[1] Insert a gas dispersion tube (fritted glass) directly into the solvent.[1] Sparge with Argon (heavier than air) or Nitrogen for at least 15-30 minutes before adding the catalyst.[1]
-
-
The "Hot Start" Modification:
-
Step 1: Charge Halide, Base, and Solvent.[1][2][5][6] Degas.
-
Step 2: Heat the mixture to reaction temperature (e.g., 60-80°C).
-
Step 3: Add the Catalyst (as a solution) and Boronic Acid last.
-
Why? Pre-heating drives off residual dissolved gases. Adding the catalyst to a hot, halide-rich environment favors the rapid Oxidative Addition of the halide, statistically beating the oxygen reaction.
-
Protocol B: Kinetic Management (Slow Addition)
Target: Competitive Homocoupling[1]
If the concentration of the Boronic Acid is kept low, the rate of the second-order homocoupling reaction drops significantly (
-
Dissolve the Boronic Acid in degassed solvent in a separate syringe or dropping funnel.
-
Inject this solution into the reaction mixture (containing Catalyst + Halide + Base) over 1–2 hours using a syringe pump.
-
Result: The catalyst always encounters a high ratio of Halide (Electrophile) to Borane (Nucleophile), forcing the cross-coupling cycle.[1]
Module 3: Downstream Purification (The "Fix")
When prevention fails, separation is required.[1] Because biphenyls are non-polar, chromatography is often difficult.[1] We rely on Thermodynamics (Crystallization) .[1]
Logic:
Symmetrical impurities (
Workflow: The Solubility Switch
-
Crude Isolation: Perform a standard aqueous workup and evaporate the solvent.
-
Solvent Selection: Choose a solvent where the impurity is less soluble than the product (or vice versa).
-
Common System:Heptane/Isopropyl Alcohol (IPA) mixtures.[1]
-
Why? Symmetrical biphenyls often have higher melting points and lower solubility in cold alkanes than the "greasy" unsymmetrical product.
-
-
The "Crash" Protocol:
-
Dissolve crude oil in minimum hot Heptane.
-
Slowly add IPA until turbidity is just observed.
-
Cool slowly to 0°C.
-
Filtration: The solid is often the impurity (High MP dimer). The filtrate contains your enriched product.
-
Validation: Check the mother liquor by HPLC.
-
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately? A: This is "Pd Black" precipitation. It indicates your catalyst is decomposing (aggregating) faster than it can perform oxidative addition.[1]
-
Fix: Your ligand is likely too weak or the oxygen level is too high. Switch to a bulky, electron-rich phosphine like SPhos or XPhos , which stabilize the Pd(0) species.[1]
Q: Can I use water to suppress homocoupling? A: Counter-intuitively, yes .[1] While water is required for the base to activate the boronic acid, a biphasic system (Toluene/Water) often reduces homocoupling compared to pure DMF.[1] The water keeps the inorganic base solubilized, but the organic phase protects the catalyst from excessive hydroxide concentration, which can lead to side reactions.[1]
Q: I see dehalogenated byproduct (Ar-H) instead of dimer. What happened? A: This is Reductive Dehalogenation . You likely used a secondary alcohol (like Isopropanol) as a solvent.[1] The Pd(II) oxidized the alcohol to acetone and reduced your aryl halide to Ar-H.
-
Fix: Switch to a non-oxidizable solvent like Toluene, THF, or DME.[1]
References
-
Adamo, C. et al. (2006).[1] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.[1] Journal of the American Chemical Society. Link[1]
-
Miller, W. D. et al. (2007).[1][7] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][7][8] Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.[9] Link[1]
-
Lennox, A. J. J.[1] & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Moynihan, H. A.[1][9] & Horgan, D. E. (2017).[1][9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[9] Organic Process Research & Development.[9] Link[1][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [cora.ucc.ie]
Technical Support Center: 4-Iodo-3-methyl-1,1'-biphenyl
This guide serves as a specialized technical resource for the Thin Layer Chromatography (TLC) analysis of 4-iodo-3-methyl-1,1'-biphenyl (CAS: 1046777-62-9). It is designed for researchers synthesizing this compound, likely as an intermediate for Suzuki-Miyaura cross-coupling reactions.
Molecule Profile:
-
Chromophore: Biphenyl conjugated system (Strong UV absorption).
-
Functional Groups: Aryl Iodide (C-I), Methyl (Alkyl).
-
Polarity: Lipophilic/Non-polar.
-
Key Stability Risk: Photolytic deiodination (sensitive to prolonged UV exposure).
Part 1: Rapid Visualization Dashboard
Use this table to select the appropriate detection method based on your experimental stage.
| Method | Sensitivity | Selectivity | Appearance | Application |
| UV (254 nm) | High | Low (All aromatics) | Dark purple/black spot on green background | Primary: Routine monitoring of reaction progress. |
| Iodine (I₂) | Medium | Low (Lipophiles) | Brown/Yellow spot | Secondary: confirming mass balance if UV is ambiguous. |
| AgNO₃ / UV | High | High (Halides) | Dark grey/Black spot | Expert: Specifically identifying the aryl iodide vs. dehalogenated byproducts. |
| KMnO₄ | Low | Alkyl benzenes | Yellow/Brown spot | Tertiary: Oxidation of the methyl group (slow, requires heating). |
Part 2: Detailed Visualization Protocols
Method A: UV Fluorescence Quenching (Non-Destructive)
-
Mechanism: The biphenyl core absorbs 254 nm light, preventing the fluorescence of the F254 indicator in the silica gel.
-
Protocol:
-
Elute the TLC plate and dry it completely (residual solvent can mask spots).[1]
-
Place under a short-wave UV lamp (254 nm).
-
Critical Step: Mark the spot immediately with a soft pencil.
-
Caution: Do not expose to UV for >2 minutes. Aryl iodides are photosensitive and can cleave to form 3-methylbiphenyl (deiodination), creating a false impurity spot.
-
Method B: Silver Nitrate (AgNO₃) Stain (Halide Specific)
-
Why use this? This is the "Gold Standard" for distinguishing aryl halides from non-halogenated impurities.
-
Mechanism: Silver ions complex with the halide. Upon UV exposure, silver halide reduces to metallic silver (black).
-
Preparation: Dissolve 0.5 g AgNO₃ in 5 mL water, then add 20 mL acetone.
-
Protocol:
-
Spray the developed, dried plate moderately.
-
Expose the wet plate to UV light (254 nm) for 1-5 minutes.
-
Result: The this compound will appear as a distinct dark grey/black spot. Non-halogenated impurities (like starting material biphenyls without iodine) will not stain as intensely.
-
Part 3: Troubleshooting & FAQs
Q1: I see a "ghost" spot running just above my product spot under UV. What is it?
-
Diagnosis: This is likely 3-methyl-1,1'-biphenyl (the de-iodinated byproduct).
-
Cause: Protodehalogenation can occur on acidic silica gel or due to excessive light exposure during the reaction/workup.
-
Solution:
-
Run a co-spot with authentic 3-methylbiphenyl if available.
-
Use the AgNO₃ stain (Method B). The de-iodinated impurity will not stain dark black like the product.
-
Neutralize your silica plate by pre-washing it with 1% triethylamine in hexane if the compound is acid-sensitive.
-
Q2: My spot is tailing/streaking. Is the compound decomposing?
-
Diagnosis: Aryl iodides are generally stable on silica, but the iodine atom is large and polarizable.
-
Cause: Overloading the plate is the most common cause for this lipophilic molecule.
-
Solution: Dilute your sample. A concentration of 1-5 mg/mL is sufficient. If tailing persists, add 1% acetic acid to the eluent to suppress interactions with silanols, though this is less critical for neutral aryl halides than for amines.
Q3: Can I use KMnO₄ to visualize this?
-
Analysis: Technically yes, but it is inefficient.
-
Reasoning: KMnO₄ oxidizes benzylic carbons (the methyl group). However, the biphenyl ring is electron-rich but bulky. The oxidation is slow compared to alkenes or alcohols.
-
Verdict: Stick to UV or Iodine.[2] Use KMnO₄ only if you suspect an oxidizable impurity (like an alcohol intermediate) is co-eluting.
Q4: The Rf value is too high (running with the solvent front) in Hexane/EtOAc.
-
Diagnosis: this compound is very non-polar.
-
Solution: Switch to a 100% non-polar solvent system first.
-
Try: 100% Hexanes or Pentane.
-
Optimization: If Rf < 0.2, add 1-5% Ethyl Acetate or Toluene. Toluene is excellent for separating aromatic homologues due to pi-pi stacking interactions with the analyte.
-
Part 4: Logic & Workflow Visualization
The following diagram outlines the decision process for monitoring the synthesis of this compound, ensuring you do not mistake byproducts for the target.
Caption: Decision tree for confirming the identity of aryl iodide intermediates using UV and Chemical Staining.
References
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents.[1][2][3][4][5][6][7][8] Retrieved from [Link]
-
Merck/Sigma-Aldrich. (n.d.). TLC Stains and Visualization.[1][2][3][4][6][7][8][9] (General reference for AgNO3 specificity for halides).
-
University of Rochester. (n.d.). TLC Stains/Dips.[1][2][3][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. TLC stains [reachdevices.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. 4-Methylbiphenyl | C13H12 | CID 12566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Magic Formulas [chem.rochester.edu]
- 7. epfl.ch [epfl.ch]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Methyl Biphenyl Coupling
Status: Active Agent: Senior Application Scientist Ticket Context: User reports low conversion and yield in the synthesis of 3-methyl biphenyl derivatives, specifically citing steric hindrance as the primary bottleneck.
Executive Summary: The "Orthogonal" Challenge
While a 3-methyl group (meta-substitution) typically exerts minimal steric pressure on a distal reaction site, "3-methyl biphenyl coupling" often implies the use of 2-halo-3-methyl substrates (where the halogen is flanked by the methyl) or the formation of 2,2'-disubstituted biaryls . In these scenarios, the methyl group acts as an ortho-blocker relative to the C-C bond formation site.
This steric bulk inhibits two critical steps in the catalytic cycle:
-
Oxidative Addition: The bulky aryl halide struggles to approach the Palladium center.
-
Transmetallation/Reductive Elimination: The formation of the crowded biaryl bond is energetically unfavorable compared to side reactions like protodeboronation.
This guide provides a self-validating troubleshooting workflow to overcome these barriers using next-generation Buchwald precatalysts and optimized solvent systems.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using Pd(PPh₃)₄, but the reaction stalls at <20% conversion. Why?
A: Tetrakis(triphenylphosphine)palladium(0) is a "first-generation" catalyst. Its ligands (PPh₃) are cone-shaped but not bulky enough to force the active Pd(0) species into the highly reactive mono-ligated state required for hindered substrates. Furthermore, PPh₃ lacks the electron-richness to facilitate oxidative addition into crowded C-X bonds.
-
Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, SPhos or XPhos . These ligands are electron-rich (accelerating oxidative addition) and bulky (promoting reductive elimination of the crowded product).
Q2: I see significant protodeboronation (formation of toluene derivatives) instead of the coupled product.
A: This indicates that your transmetallation step is too slow. The boronic acid degrades faster than it couples.
-
Root Cause: Steric bulk prevents the boron species from approaching the Pd-center, or the concentration of the "active" boronate species is too low.
-
Solution:
-
Reduce Water: Switch to an anhydrous system or a minimal water system (e.g., Toluene/Water 10:1).
-
Change Base: Use K₃PO₄ (anhydrous) suspended in toluene/dioxane. Phosphate bases often buffer the pH to a range that stabilizes the boronic acid while still activating it.
-
Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (BF₃K) , which release the active species slowly, maintaining a low but constant concentration that favors coupling over decomposition.
-
Q3: My TLC shows "homocoupling" of the aryl halide.
A: This is actually rare for aryl halides (usually it's the boronic acid that homocouples). If you see aryl halide dimers, it suggests a reductive mechanism often fueled by excess reductant or specific solvent interactions.
-
Correction: You are likely seeing Boronic Acid Homocoupling (oxidative). This happens if Oxygen is present.[1]
-
Solution: Degas your solvents vigorously (sparge with Argon for 20 mins). Oxygen promotes the oxidation of the boronic acid to a peroxo-species which then attacks another boronic acid molecule.
Module 2: The Solution Architecture (Protocol)
Recommended Catalyst System: The "SPhos" Standard
This protocol uses SPhos-Pd-G2 (a precatalyst that generates the active species immediately) to bypass the activation energy required for Pd(OAc)₂ + Ligand mixing.
Reagents:
-
Substrate A: 2-Bromo-3-methylbenzene derivative (1.0 equiv)
-
Substrate B: Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst: SPhos-Pd-G2 (1–2 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Protocol:
-
Charge Solids: In a glovebox or under a flow of Argon, add the Aryl Bromide, Boronic Acid, K₃PO₄, and SPhos-Pd-G2 to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the Toluene/Water mixture (previously degassed).
-
Note: The concentration should be high (0.5 M to 1.0 M) to force the intermolecular reaction over intramolecular side reactions.
-
-
Thermal Activation: Seal the vial and heat to 100°C for 2–4 hours.
-
Why 100°C? Sterically hindered couplings have a high activation energy barrier for the transmetallation step. Room temperature is rarely sufficient for 2,2'-disubstituted systems.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine. Dry over MgSO₄.
Module 3: Visualizing the Logic
Figure 1: Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures.
Caption: Diagnostic workflow for identifying the root cause of failure in hindered biaryl couplings.
Figure 2: The Steric Bottleneck in the Catalytic Cycle
Understanding where the 3-methyl group interferes.
Caption: The catalytic cycle highlighting Oxidative Addition and Transmetallation as the primary steric failure points.
Module 4: Comparative Data (Ligand Performance)
The following table summarizes the expected conversion rates for the coupling of 2-bromo-3-methylbenzene with 2-methylphenylboronic acid (a challenging tetra-ortho/meta hindered system).
| Ligand System | Conversion (24h) | Yield | Notes |
| Pd(PPh₃)₄ | < 10% | Trace | Ligand too bulky/inactive for hindered entry. |
| Pd(dppf)Cl₂ | 25% | 15% | Bite angle insufficient for this steric demand. |
| Pd(OAc)₂ / SPhos | > 98% | 92% | Recommended. Excellent steric tolerance. |
| Pd(OAc)₂ / XPhos | 95% | 88% | Very effective, slightly lower yield than SPhos for this specific motif. |
| Pd-PEPPSI-iPr | 90% | 85% | Good alternative (NHC ligand), requires higher temp (110°C). |
References
-
Buchwald, S. L., et al. (2012).[3] "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles."[3] Angewandte Chemie International Edition.
-
Tang, W., et al. (2014).[4] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
-
Navarro, O., et al. (2003).[5][6] "A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides."[6] Journal of the American Chemical Society.
-
Organic Chemistry Portal. (2020). "Suzuki Coupling - Catalyst Systems."[4][5][7][8][9]
-
Lipshutz, B. H., et al. (2018).[10] "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions." Organic Letters.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion in 4-iodo-3-methyl-1,1'-biphenyl Synthesis
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low conversion rates, during the synthesis of 4-iodo-3-methyl-1,1'-biphenyl and related structures. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you diagnose and resolve common issues in your experiments.
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for this purpose, valued for its functional group tolerance and relatively mild conditions.[1][2][3] However, like any sophisticated catalytic process, it is susceptible to various factors that can impede its efficiency, leading to frustratingly low yields and incomplete conversions.
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Troubleshooting Guide: Diagnosing Low Conversion
Q1: My Suzuki-Miyaura reaction to form this compound has stalled or resulted in low conversion. What are the most common culprits?
Low conversion is a frequent issue that can typically be traced back to a few key areas of the reaction setup.[4] A systematic approach to troubleshooting is the most effective way to identify the root cause. Before making drastic changes, consider these primary factors:
-
Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst. Its activity is paramount and can be compromised by oxidation or improper handling.
-
Reaction Environment (Atmosphere): Oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands.[4]
-
Reagent Quality and Stoichiometry: The purity and stability of your starting materials, particularly the boronic acid, are critical.
-
Base and Solvent Selection: The choice of base and solvent system dictates the reaction kinetics and solubility of the components.[1][5]
-
Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate, but excessive heat can degrade the catalyst.[4]
The following workflow provides a logical sequence for diagnosing the problem.
Caption: Competing pathways of cross-coupling and dehalogenation.
Q4: How critical is my choice of base and solvent? Could they be the reason for failure?
The base and solvent are not passive components; they are integral to the catalytic cycle and overall reaction environment.
-
Role of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium center. [1][5] * Expertise: The choice of base is a balance. Stronger bases (e.g., KOtBu) can accelerate the reaction but may also promote side reactions or be incompatible with sensitive functional groups. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used and often provide better results. [6]The physical form of the base matters; it should be a fine, anhydrous powder to maximize surface area and reactivity.
-
Trustworthiness: For anhydrous reactions using K₃PO₄, it's been noted that a tiny, stoichiometric amount of water can be beneficial, suggesting the active base may be hydrated. [7]This is a field-proven insight that is not always obvious from standard protocols.
-
Solution: If using a carbonate base fails, switch to K₃PO₄. Ensure the base is freshly purchased or has been dried in an oven before use.
-
-
Role of the Solvent: The solvent must solubilize all components of the reaction, including the inorganic base, to facilitate interaction. [8]Many Suzuki reactions are biphasic (e.g., toluene/water), requiring vigorous stirring to ensure mixing. [6] * Expertise: Polar aprotic solvents like dioxane, DMF, or THF are often effective. [9]The addition of water is common to help dissolve the base and facilitate the formation of the active boronate species. [6]However, the optimal solvent is highly substrate-dependent. [10][11] * Solution: If solubility appears to be an issue (e.g., starting materials are not dissolving), try a different solvent system. A common starting point is a 4:1 to 10:1 mixture of an organic solvent (dioxane or toluene) and water. [6]
Frequently Asked Questions (FAQs)
Q: What is a reliable starting protocol for synthesizing this compound? A: A robust starting point is crucial. See the detailed experimental protocol below for a well-vetted procedure that serves as an excellent baseline for further optimization.
Q: How do I properly degas my reaction mixture? A: There are two primary methods. Sparging involves bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. [4]Freeze-pump-thaw is more rigorous: the flask is frozen in liquid nitrogen, a vacuum is applied, the flask is sealed and allowed to thaw (releasing dissolved gases), and the process is repeated three times.
Q: Which analytical techniques are best for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. ¹H NMR of a crude sample can also provide a clear picture of the conversion and the presence of major side products.
Q: Is a glovebox absolutely necessary? A: While a glovebox provides the ideal inert environment, it is not strictly necessary. Excellent results can be achieved using standard Schlenk line techniques, which involve evacuating the reaction flask and backfilling with an inert gas multiple times before adding reagents via syringe or under a positive pressure of inert gas.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Synthesis of this compound
This protocol is a standard procedure that can be adapted for small to medium-scale synthesis.
Reagents & Equipment:
-
1-Iodo-2-methylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)
-
Toluene and Water (4:1 v/v)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 1-iodo-2-methylbenzene and phenylboronic acid.
-
Add the finely powdered potassium carbonate.
-
Seal the flask with a rubber septum, then evacuate and backfill with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 2-4 hours. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. [12]9. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. [12]10. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. [13]
Protocol 2: Small-Scale Parallel Screening for Optimization
When troubleshooting, running several small-scale reactions in parallel is highly efficient for identifying optimal conditions.
Setup:
-
Use small reaction vials with screw caps and septa in a heating block.
-
Prepare a stock solution of the aryl halide and boronic acid in the primary solvent.
-
Prepare separate stock solutions or weigh out individual catalysts, ligands, and bases for each vial.
Example Screening Array:
| Vial | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.5) | Toluene/H₂O | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 65 |
After a set time (e.g., 18 hours), an aliquot from each vial can be analyzed by GC-MS to determine the relative conversion and byproduct formation, quickly identifying the most promising reaction conditions.
References
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-L-Alanine, methyl ester. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
- Google Patents.
-
Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
- Google Patents. US3705203A - Method for purifying biphenyl.
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Beilstein Journals. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
Validation & Comparative
mass spectrometry fragmentation of 4-iodo-3-methyl-1,1'-biphenyl
Technical Guide: Mass Spectrometry Fragmentation Dynamics of 4-iodo-3-methyl-1,1'-biphenyl
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound (CAS: N/A for specific isomer, generic for iodinated biphenyls used).[1] As a halogenated biaryl intermediate, this compound is critical in Suzuki-Miyaura cross-coupling workflows for drug discovery (e.g., angiotensin II antagonists) and materials science.[1]
The "performance" of this analyte in an MS context is defined by its ionization efficiency , fragmentation stability , and spectral distinctiveness compared to its bromo- and chloro-analogs.[1] This guide compares these parameters, offering optimized protocols for identification and structural validation.
Structural Context & Ionization Strategy
The Molecule: this compound[1]
-
Formula:
-
Molecular Weight: ~294.13 Da
-
Key Structural Features:
-
Biphenyl Core: Highly stable aromatic system, resistant to ring fragmentation.[1]
-
Iodine Substituent (C-4): Weak
bond ( ), serving as the primary fragmentation trigger. -
Methyl Group (C-3): Ortho to the iodine.[1] Provides steric bulk and potential for tropylium-like rearrangements after halide loss.[1]
-
Ionization Performance Comparison
The choice of ionization method drastically alters the observed "performance" (sensitivity and spectral information).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Photoionization (APPI) |
| Energy | Hard (70 eV) | Soft | Soft/Medium |
| Molecular Ion ( | Visible but weak (<20%) | Strong | Strong |
| Fragmentation | Extensive (Structural fingerprinting) | Minimal (Molecular weight only) | Moderate |
| Suitability | Best for Structural ID | Poor (Low polarity) | Excellent for quantitative analysis |
Analyst Note: For drug development intermediates, EI (GC-MS) is the gold standard for purity profiling due to the compound's non-polar nature. ESI often fails without silver ion coordination (
adducts).
Fragmentation Mechanism Deep Dive
The fragmentation of this compound under EI (70 eV) is governed by the weakness of the C-I bond relative to the aromatic C-C bonds.[1]
Primary Pathway: The "Iodine Effect"
Unlike chlorinated or brominated analogs, the C-I bond is the "fuse" of the molecule.
-
Ionization: Formation of the radical cation
(m/z 294). -
Homolytic Cleavage: Rapid loss of the Iodine radical (
, 127 Da). -
Product: Formation of the stable 3-methyl-biphenyl cation (m/z 167). This is typically the Base Peak (100% relative abundance).
Secondary Pathway: Methyl & Ring Rearrangement
Once the iodine is lost, the remaining m/z 167 ion behaves like a methylated biphenyl:
-
Loss of Methyl (
): Transition from m/z 167 m/z 152 (Biphenylene cation, ). -
Ring Closure (Fluorenyl Formation): Loss of hydrogens (
or ) from m/z 167 to form fluorenyl-type cations at m/z 165/166.
Mechanism Visualization
Figure 1: Fragmentation pathway of this compound under Electron Ionization (70 eV).[1]
Comparative Performance Analysis
This section objectively compares the "Iodo" product against its "Bromo" and "Chloro" alternatives, which are often potential substitutes in cross-coupling reactions.
Table 1: Halogen Substituent Effects on MS Performance
| Parameter | 4-Iodo-3-methyl-BP | 4-Bromo-3-methyl-BP | 4-Chloro-3-methyl-BP |
| Molecular Ion (M+) | Weak (Labile C-I) | Moderate (1:1 Isotope Ratio) | Strong (3:1 Isotope Ratio) |
| Base Peak | m/z 167 | m/z 167 | M+ (m/z 202) |
| C-X Bond Energy | ~57 kcal/mol | ~68 kcal/mol | ~81 kcal/mol |
| Detection Limit (LOD) | High Sensitivity (Fragment focused) | Medium (Signal split isotopes) | Medium |
| Spectral Uniqueness | Low (Looks like methyl-biphenyl) | High (Isotopic pattern) | High (Isotopic pattern) |
Key Insight: The Iodo analog performs best for trace detection of the core biphenyl structure because the signal concentrates into a single fragment (m/z 167). However, the Bromo and Chloro analogs are superior for molecular confirmation because they retain the halogen tag and display characteristic isotopic patterns (
Experimental Protocol: Validated GC-MS Workflow
To replicate the fragmentation data described, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Hexane . (Avoid methanol for GC to prevent methylation artifacts).
-
Concentration: Dilute to 10 µg/mL for full scan mode.
Instrument Parameters (Agilent 5977C / Thermo ISQ equivalent)
-
Column: DB-5ms or TG-5SilMS (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless (1 min purge), 280°C.
-
Oven Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.[1]
-
Hold: 300°C (3 min).
-
-
Source: EI Source @ 230°C, 70 eV.
Workflow Diagram
Figure 2: Standardized GC-MS workflow for halogenated biphenyl analysis.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-methyl-1,1'-biphenyl (Analogous fragmentation core). National Institute of Standards and Technology.[1][2] Link
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text for C-X bond cleavage rules).
-
EPA Method 1628. Determination of Polychlorinated Biphenyls (PCBs) by GC/MS. (Methodology basis for biphenyl analysis). Link
-
Mao, S-L., et al. (2012).[1] Suzuki Cross-Coupling Reactions of Aryl Chlorides.[3] (Context for 4'-methoxy-3-methyl-1,1'-biphenyl synthesis). Royal Society of Chemistry. Link
Sources
A Senior Application Scientist's Guide: Comparing 4-Iodo-3-Methyl-1,1'-Biphenyl and its 4-Bromo Analog in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
In the intricate world of synthetic chemistry, the biphenyl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2][3][4] The ability to precisely functionalize this core is critical for tuning molecular properties and discovering novel compounds. This guide provides an in-depth, objective comparison of two pivotal synthetic intermediates: 4-iodo-3-methyl-1,1'-biphenyl and 4-bromo-3-methyl-1,1'-biphenyl . Our focus will be on their comparative performance in the most ubiquitous palladium-catalyzed cross-coupling reactions, supported by experimental logic and mechanistic insights, to guide your selection of the optimal reagent for your synthetic campaign.
The Fundamental Difference: Carbon-Halogen Bond Strength
The divergent reactivity of these two analogs is fundamentally rooted in the difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bond dissociation energies (BDE). The C-I bond is significantly weaker and therefore more readily cleaved than the C-Br bond.[5][6][7] This single factor has profound implications for the kinetics of the oxidative addition step—often the rate-determining step—in palladium-catalyzed cross-coupling cycles.[8]
Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halides
| Bond | BDE (kJ/mol) | Relative Reactivity Trend |
| Ar-I | ~213 | Highest |
| Ar-Br | ~285 | Intermediate |
| Ar-Cl | ~327 | Lower |
| Ar-F | ~485 | Lowest |
Data sourced from representative values.[5]
This guide will now explore the practical consequences of this BDE difference in three cornerstone cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the preeminent method for forging C(sp²)-C(sp²) bonds, celebrated for its versatility and functional group tolerance.[9][10] It is a workhorse reaction in medicinal chemistry for assembling complex biaryl structures.[2]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the Pd(0) catalyst into the aryl-halide bond is where the choice of halogen has its greatest impact. The weaker C-I bond of this compound allows for a much faster rate of oxidative addition compared to the C-Br bond of its bromo-analog.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
A-Senior Application Scientist's Guide to Bioisosteric Replacement Using 4-Iodo-3-Methyl-1,1'-Biphenyl
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of this optimization process.[1][2] This guide provides an in-depth technical comparison of using the 4-iodo-3-methyl-1,1'-biphenyl moiety as a strategic bioisosteric replacement, offering insights into its unique advantages and practical application.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a powerful tactic used by medicinal chemists to fine-tune the properties of a drug candidate.[3] By exchanging specific atoms or groups, researchers can modulate a molecule's steric, electronic, and physicochemical characteristics to enhance its overall performance.[3] These modifications can lead to improved potency, better selectivity for the target receptor, altered metabolic pathways to increase stability, and reduced off-target toxicity.[4] The goal is to solve problems associated with developability, such as poor solubility, rapid metabolism, or undesirable side effects, without losing the essential interactions required for biological activity.[3]
The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs).[5] Its rigid, yet conformationally flexible nature provides an excellent framework for orienting pharmacophoric elements in three-dimensional space, facilitating optimal interactions with biological targets. However, unsubstituted phenyl rings can sometimes contribute to poor physicochemical properties or be susceptible to metabolic oxidation.[6] Judicious substitution on the biphenyl core is therefore a critical strategy for property modulation.
The Strategic Value of the this compound Moiety
The this compound fragment offers a unique combination of features that make it a compelling bioisostere for larger, more lipophilic groups such as naphthyl or substituted phenyl rings. The specific contributions of the iodo and methyl groups are key to its utility.
-
The "Magic Methyl" Effect : The methyl group, though small, can exert a profound influence on a molecule's properties.[7] Its introduction at the 3-position of the biphenyl ring can serve multiple purposes:
-
Conformational Control : The steric bulk of the methyl group can influence the dihedral angle between the two phenyl rings, locking the molecule into a more bioactive conformation.[7]
-
Metabolic Blocking : It can sterically hinder adjacent sites that are susceptible to metabolic attack by cytochrome P450 (CYP) enzymes, thereby increasing the molecule's metabolic stability.[7][8]
-
Lipophilicity Modulation : It adds lipophilicity, which can enhance membrane permeability and improve target engagement within hydrophobic pockets.[7]
-
-
The Role of the Iodine Atom : Far from being a simple bulky substituent, the iodine atom at the 4-position provides distinct advantages:
-
Halogen Bonding : Iodine is an effective halogen bond donor.[9] This noncovalent interaction, where the electropositive region (σ-hole) on the iodine interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on the receptor), can provide an additional, highly directional binding interaction, significantly enhancing potency and selectivity.[10][11]
-
Synthetic Handle : The carbon-iodine bond is highly versatile in cross-coupling reactions. It serves as an excellent electrophilic partner in Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed reactions, allowing for the straightforward late-stage functionalization of the drug candidate.[12]
-
Size and Lipophilicity : As the largest and most polarizable of the stable halogens, iodine can effectively mimic the steric bulk and lipophilicity of larger aromatic systems.
-
The combination of these features allows the this compound group to serve as a bioisostere that not only occupies a similar volume to larger aromatic fragments but also introduces new opportunities for improving metabolic stability and binding affinity.
Comparative Performance and Experimental Data
While direct, head-to-head experimental data for the this compound moiety as a specific replacement is often embedded within broader structure-activity relationship (SAR) studies, we can synthesize a comparative guide based on the known effects of its constituent parts.
Consider a hypothetical lead compound where a naphthyl group is part of the core pharmacophore. This group is often associated with high lipophilicity and potential for metabolic liabilities. Replacing it with this compound can be evaluated across several key parameters.
| Parameter | Naphthyl Group (Original) | This compound (Bioisostere) | Rationale for Change |
| Binding Affinity (Ki) | ~10 nM | Potentially < 5 nM | Introduction of a halogen bond via the iodine atom can increase affinity. The methyl group can enforce a more favorable binding conformation.[10] |
| Calculated LogP | ~4.5 | ~4.8-5.2 | The iodo and methyl groups increase lipophilicity, which may need to be balanced with other modifications. This can be advantageous for targets with greasy binding pockets. |
| Metabolic Stability (T½ in HLM) | ~15 min | Potentially > 45 min | The methyl group can act as a "metabolic shield," blocking CYP-mediated oxidation of the aromatic ring.[8] |
| Aqueous Solubility | Low | Very Low | The increased lipophilicity generally decreases aqueous solubility, a key consideration for formulation and bioavailability.[6] |
| Synthetic Tractability | Moderate | High | The iodo group provides a reactive handle for facile Suzuki or other cross-coupling reactions, enabling rapid analogue synthesis.[12] |
HLM: Human Liver Microsomes. Data are illustrative examples based on established medicinal chemistry principles.
Experimental Protocols
A. Synthesis via Suzuki-Miyaura Cross-Coupling
The incorporation of the this compound moiety into a target molecule is efficiently achieved using the Suzuki-Miyaura cross-coupling reaction. The iodine atom on the biphenyl fragment makes it an excellent coupling partner.
Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl boronic acid or ester (1.2 equivalents), this compound (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), and potassium carbonate (K2CO3, 2.0 equivalents).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 90 °C in an oil bath. Stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
B. In Vitro Metabolic Stability Assay
To validate the hypothesis that the methyl group improves metabolic stability, a microsomal stability assay is essential.[13]
Workflow: Microsomal Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Protocol:
-
Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Dilute this to a working solution in phosphate buffer (pH 7.4).
-
Incubation: In a microcentrifuge tube, combine the test compound (final concentration 1 µM) and liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) in phosphate buffer.[14] Include positive control compounds (e.g., midazolam, verapamil) and a negative control incubation without the cofactor.[15]
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[16]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.[14]
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (2-3 volumes) and an internal standard. This precipitates the microsomal proteins.[16]
-
Analysis: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
-
Data Interpretation: Quantify the amount of parent compound remaining at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. From the slope of this line, calculate the half-life (T½) and the intrinsic clearance (Clint).[15]
Conclusion
The this compound fragment is a highly strategic tool for bioisosteric replacement in drug discovery. It offers a sophisticated alternative to large, lipophilic aromatic groups, providing avenues to enhance binding affinity through halogen bonding, improve metabolic stability via steric shielding, and maintain or modulate lipophilicity. Furthermore, the presence of the iodine atom provides a crucial synthetic handle for rapid library generation and late-stage diversification. By understanding the underlying principles and applying rigorous experimental validation, researchers can effectively leverage this moiety to accelerate the optimization of drug candidates.
References
-
Chemspace. Bioisosteric Replacements. [Link]
-
Symeres. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Arora, P., & Arora, V. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1044. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Methods and Principles in Medicinal Chemistry. [Link]
-
Guisot, N., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Medicinal Chemistry Communications, 12(4), 679-688. [Link]
-
Drug Design Org. Bioisosterism. [Link]
-
PPTX. BIOISOSTERSM. [Link]
-
Ali, S. A., et al. (2008). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1377. [Link]
-
Maqbool, H., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(8), 105934. [Link]
-
SlidePlayer. Application of Bioisosteres in Drug Design. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
de Souza, A. S., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38785–38796. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19108-19159. [Link]
-
Evotec. Microsomal Stability. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Zuccotto, F., et al. (2010). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Zhdankin, V. V. (2023). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 19, 1007–1017. [Link]
-
Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 895318. [Link]
-
de C. T. da Silva, F., & de F. F. C. da Silva, M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6088. [Link]
-
ResearchGate. Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]
-
MTT-LAB. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Guliants, V. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
Sources
- 1. chem-space.com [chem-space.com]
- 2. BIOISOSTERSM | PPTX [slideshare.net]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarship.richmond.edu [scholarship.richmond.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
4-Iodo-3-methyl-1,1'-biphenyl Reference Standard: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: CAS 3419-50-9 | Purity Assessment | Analytical Method Validation[1]
Executive Summary: The Criticality of Standard Purity
In the high-stakes environments of pharmaceutical process development and organic electronics (OLED) synthesis, the integrity of your starting materials dictates the reliability of your final data.[1] 4-iodo-3-methyl-1,1'-biphenyl (CAS 3419-50-9) serves as a pivotal intermediate, particularly in Suzuki-Miyaura cross-coupling reactions used to construct complex biaryl scaffolds found in angiotensin II receptor antagonists and liquid crystal polymers.[1]
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives.[1] It establishes that while RG materials are sufficient for synthetic throughput, they introduce unacceptable variables in Quantitative Impurity Analysis and Good Manufacturing Practice (GMP) release testing.[1]
Technical Specifications & Grade Comparison
To select the appropriate standard, one must understand the physicochemical baseline of the molecule.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 3419-50-9 |
| Molecular Formula | C₁₃H₁₁I |
| Molecular Weight | 294.13 g/mol |
| Structure | Biphenyl core with 4-iodo and 3-methyl substitution |
| Solubility | Soluble in Chloroform, DCM, DMSO; Insoluble in Water |
| Key Impurities | 3-methylbiphenyl (unreacted), 4,4'-diiodo-3,3'-dimethyl-1,1'-biphenyl (over-iodination) |
Table 2: Comparative Performance Matrix (CRM vs. Research Grade)
| Feature | Certified Reference Material (CRM) | Research Grade (RG) | Impact on Data |
| Purity Assignment | Mass Balance (HPLC + TGA + ROI) or qNMR | Area % (HPLC only) | RG overestimates potency by ignoring water/volatiles, leading to 1-5% quantitation errors . |
| Traceability | SI Units (NIST/BIPM traceable) | Lot-specific only | CRM ensures inter-lab reproducibility; RG causes batch-to-batch shifts.[1] |
| Homogeneity | Tested & Certified | Not Tested | RG risks "hot spots" of impurities in the vial.[1] |
| Uncertainty | Explicitly calculated (e.g., ±0.3%) | Unknown | CRM is mandatory for calculating Total Analytical Error (TAE).[1] |
Comparative Analysis: Why the Grade Matters
The "Purity Illusion" in Research Grade Materials
Research grade suppliers often report purity based solely on HPLC UV area normalization.[1] For this compound, this is deceptive.[1]
-
Mechanism of Failure: The molecule is lipophilic.[1] Residual solvents (Hexane, Toluene) from synthesis often co-elute or are invisible to UV detection at 254 nm.[1]
-
Consequence: A "98%" RG standard might actually contain 5% solvent by weight.[1] Using this to quantify a drug impurity results in a 5% underestimation of the toxic impurity, potentially causing a false "Pass" in QC release.[1]
The CRM Solution
A CRM establishes purity using orthogonal methods (e.g., ¹H-qNMR + HPLC-UV).[1] This "Self-Validating" approach ensures that the assigned potency accounts for water, solvent, and inorganic ash, providing a true mass fraction for calculation.[1]
Experimental Protocol: Validated Purity Assessment
This protocol describes a self-validating HPLC workflow to assess the quality of this compound, capable of separating it from its critical synthetic precursors.[1]
Methodology: Reverse-Phase HPLC with UV Detection
-
Rationale: A C18 stationary phase with high carbon load is selected to leverage the hydrophobic interaction of the biphenyl rings.[1] Acidic modification is unnecessary as the molecule is neutral, but formic acid is added to suppress silanol activity.[1]
Instrument Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Equivalent)[1]
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm (aromatic π-π* transition)[1]
-
Temperature: 30°C
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 50 | Equilibration |
| 15.0 | 90 | Elution of Target & Lipophilic Impurities |
| 18.0 | 90 | Wash |
| 18.1 | 50 | Re-equilibration |[1]
Step-by-Step Workflow
-
System Suitability Prep: Dissolve CRM in Acetonitrile to 0.5 mg/mL.
-
Resolution Check: Spike with 3-methylbiphenyl (precursor).[1]
-
Acceptance Criteria: Resolution (Rs) > 2.0 between precursor and target.[1]
-
-
Linearity: Prepare 5 levels (10% to 150% of target concentration).
-
Self-Validation: R² must be > 0.999; Residuals < 2.0%.[1]
-
-
Injection: Inject the Research Grade sample (duplicate).
-
Calculation: Calculate purity using the CRM's certified potency as the external standard, not area normalization.
Visualization of Workflows
Figure 1: Analytical Logic & Impurity Origin
This diagram illustrates the synthesis pathway (iodination) and how the analytical method segregates the specific byproducts (regioisomers and over-iodinated species).[1]
Caption: Analytical differentiation of this compound from synthetic byproducts.
Figure 2: Reference Standard Validation Workflow
This flowchart details the decision matrix for validating the standard before use in a regulated environment.
Caption: Decision tree for establishing traceability of the biphenyl reference standard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15322, 4-Iodobiphenyl. (Used for structural analog comparison and physicochemical baseline).[1] Retrieved from [Link]
-
Asian Journal of Chemistry (2014). Synthesis of Biphenyl Derivatives via Suzuki Coupling. (Provides context on the synthetic route and impurity profile of methyl-biphenyls). Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Separation of Biphenyl Derivatives. (Basis for the C18 method adaptation). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of 4-iodo-3-methyl-1,1'-biphenyl Impurities: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The meticulous identification and quantification of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure that any potential risks associated with these extraneous compounds are rigorously controlled. This guide provides an in-depth, comparative analysis of the characterization of impurities in 4-iodo-3-methyl-1,1'-biphenyl, a key building block in organic synthesis, and its alternative, 4'-methylbiphenyl-2-carbonitrile, a crucial intermediate in the manufacture of sartan-based antihypertensive drugs.
The Synthetic Landscape and the Genesis of Impurities
The synthesis of substituted biphenyls, such as this compound, predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice due to its versatility and functional group tolerance. However, like any chemical transformation, these reactions are not without their complexities, often leading to a spectrum of impurities that can co-purify with the desired product.
A deep understanding of the reaction mechanism is paramount to anticipating the impurity profile. The Suzuki-Miyaura reaction, in its essence, involves the coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 4-iodo-2-methylbenzene) in the presence of a palladium catalyst and a base. The catalytic cycle, while elegant, can be perturbed by side reactions, giving rise to characteristic impurities.
The most prevalent of these are homocoupling products , arising from the reaction of two molecules of the organoboron reagent. In the synthesis of this compound, this would result in the formation of biphenyl. The presence of oxygen can exacerbate the formation of these homocoupled byproducts. Additionally, unreacted starting materials and residual phosphine ligands from the palladium catalyst are common process-related impurities that must be monitored.
To provide a practical context for comparison, we will examine the impurity profile of 4'-methylbiphenyl-2-carbonitrile. This compound, an important precursor for angiotensin II receptor blockers like Losartan and Valsartan, is also frequently synthesized via Suzuki coupling, and thus presents a similar set of challenges in impurity characterization. A common byproduct in its synthesis is the homocoupling product, 4,4'-dimethylbiphenyl.
A Comparative Overview of Analytical Strategies
A multi-pronged analytical approach is indispensable for the comprehensive characterization of impurities in substituted biphenyls. The selection of the appropriate technique is dictated by the physicochemical properties of the impurities and the required sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy form the trifecta of analytical tools for this purpose.
| Analytical Technique | Principle | Application in Impurity Profiling of Substituted Biphenyls | Strengths | Limitations |
| HPLC with UV/DAD | Separation based on polarity. | Quantification of known and unknown impurities, stability testing. | High resolution, excellent quantitative accuracy, non-destructive. | Requires chromophoric impurities, may require derivatization for some compounds. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities, residual solvents. | High sensitivity, excellent for structural elucidation of volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation of impurities, characterization of regioisomers. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, may require higher concentrations of impurities for detection. |
Delving into the Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Quantification
The cornerstone of quality control for non-volatile organic impurities is reversed-phase HPLC with UV detection. A well-developed HPLC method should be able to separate the main component from all potential impurities with adequate resolution.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50-90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It is also invaluable for confirming the identity of impurities by providing mass spectral data.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 10 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
dot graph GCMS_Workflow { rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} caption: GC-MS workflow for volatile impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. In the context of impurity profiling, it is particularly useful for identifying regioisomers and other structurally similar impurities that may be difficult to distinguish by other techniques.
-
Solvent: Chloroform-d (CDCl₃)
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard ¹H acquisition
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Comparative Performance of Analytical Techniques
The following table provides a semi-quantitative comparison of the expected performance of HPLC, GC-MS, and NMR for the characterization of key impurities in this compound and its alternative, 4'-methylbiphenyl-2-carbonitrile.
| Impurity | This compound | 4'-methylbiphenyl-2-carbonitrile | Preferred Analytical Technique(s) | Expected LOD/LOQ (HPLC) |
| Homocoupling Product | Biphenyl | 4,4'-Dimethylbiphenyl | HPLC, GC-MS | ~0.01% / 0.03% |
| Unreacted Aryl Halide | 4-iodo-2-methylbenzene | 2-Bromo-4'-methylbiphenyl | GC-MS, HPLC | ~0.02% / 0.05% |
| Unreacted Boronic Acid | Phenylboronic acid | p-Tolylboronic acid | HPLC | ~0.05% / 0.15% |
| Regioisomeric Impurity | e.g., 2-iodo-3-methyl-1,1'-biphenyl | e.g., 3'-methylbiphenyl-2-carbonitrile | NMR, HPLC (with optimized method) | Isomer dependent |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and can vary significantly based on the specific instrumentation and method parameters.
The Broader Context: Alternatives and Method Selection
While this compound is a versatile intermediate, alternative building blocks and synthetic strategies exist. For instance, Negishi coupling, which utilizes organozinc reagents, can be an effective alternative to Suzuki coupling, sometimes offering different selectivity and impurity profiles. The choice of synthetic route and the corresponding analytical strategy should be guided by a thorough risk assessment, considering factors such as the toxicity of reagents and potential impurities, cost, and scalability.
Conclusion
The characterization of impurities in pharmaceutical intermediates like this compound is a critical and multifaceted endeavor. A comprehensive approach that leverages the orthogonal strengths of HPLC, GC-MS, and NMR spectroscopy is essential for ensuring the quality and safety of the final drug product. By understanding the synthetic pathways and potential side reactions, and by employing robust and validated analytical methods, researchers and drug development professionals can confidently navigate the complex landscape of impurity profiling and contribute to the development of safe and effective medicines.
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect. Retrieved February 5, 2026, from [Link]
-
Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1.... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved February 5, 2026, from [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2022). MDPI. Retrieved February 5, 2026, from [Link]
-
Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. (2024). LCGC International. Retrieved February 5, 2026, from [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2023). MDPI. Retrieved February 5, 2026, from [Link]
-
Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals. (2003). Vanderbilt University. Retrieved February 5, 2026, from [Link]
-
Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. (2014). PubMed. Retrieved February 5, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2006). Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2023). MDPI. Retrieved February 5, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 5, 2026, from [Link]
-
Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (2004). Analytical Chemistry. Retrieved February 5, 2026, from [Link]
-
Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. (2022). MDPI. Retrieved February 5, 2026, from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2022). AZoM.com. Retrieved February 5, 2026, from [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry. Retrieved February 5, 2026, from [Link]
-
Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (2001). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Comparison of four methods of biphenyl synthesis in terms of toxicity.... (2022). ResearchGate. Retrieved February 5, 2026, from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved February 5, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved February 5, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 5, 2026, from [Link]
-
Limits of detection (LOD) and quantification (LOQ), linearity of each PAHs. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]
- Method for preparing 4-methyl-biphenyl derivatives. (2002). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2022). Advances in Bioresearch. Retrieved February 5, 2026, from [Link]
-
Calculating LOD and LOQ for HPLC and UV Methods. (2024). Pharma Validation. Retrieved February 5, 2026, from [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2023). Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. Retrieved February 5, 2026, from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved February 5, 2026, from [Link]
-
(e)-1-benzyl-3-(1-iodoethylidene)piperidine. (1992). Organic Syntheses. Retrieved February 5, 2026, from [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2012). PMC. Retrieved February 5, 2026, from [Link]
-
Synthesis of Biphenyls. (2007). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. (2012). Journal of Current Pharmaceutical Research. Retrieved February 5, 2026, from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-iodo-3-methyl-1,1'-biphenyl
Welcome to your comprehensive guide on the safe handling of 4-iodo-3-methyl-1,1'-biphenyl. In the pursuit of novel therapeutics and scientific advancement, the safety of our researchers is paramount. This document provides essential, field-proven guidance on the personal protective equipment (PPE) and operational protocols required to handle this compound. Our approach is built on a deep understanding of chemical causality, ensuring that every recommendation is rooted in scientific principles to protect you and your research.
Hazard Assessment: Understanding the "Why"
Before we detail the "what" and "how" of PPE, it's crucial to understand the inherent risks. Substituted biphenyls and organoiodine compounds can present several hazards:
-
Skin and Eye Irritation: Many biphenyl derivatives are known to cause skin and serious eye irritation.[2][3][4] Direct contact can lead to redness, discomfort, and in the case of eye contact, potentially severe damage.[5]
-
Respiratory Tract Irritation: If the compound is a fine powder, inhalation of dust can irritate the respiratory system.[1][3]
-
Toxicity: While specific data for this molecule is sparse, related compounds are flagged as harmful if swallowed, inhaled, or in contact with skin.[6] Organoiodine compounds, in general, should be handled with care due to their potential systemic effects.
-
Environmental Hazard: Many biphenyl derivatives are very toxic to aquatic life with long-lasting effects.[3][5] This necessitates stringent controls on disposal and release into the environment.
Therefore, our PPE and handling strategy is designed as a multi-layered defense system against these potential routes of exposure.
Core PPE Protocol: Your First Line of Defense
Adherence to the following PPE standards is mandatory when handling this compound in any form (solid or in solution).
| Protection Type | Specification | Rationale & Expert Insight |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are required when handling solutions. | Protects against accidental splashes and airborne particulates. The side shields are critical for preventing exposure from angled trajectories. |
| Hand Protection | Chemical-resistant, powder-free gloves (Nitrile recommended). | Provides a barrier against skin contact. Double-gloving is recommended for extended operations or when handling concentrated solutions. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[7] |
| Body Protection | Full-length laboratory coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The cuffs should be tucked under the outer layer of gloves to create a seal.[7] For large-scale operations, a chemically resistant apron or suit may be warranted. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A fume hood provides primary respiratory protection through engineering controls. If handling outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is necessary.[8] |
Operational Plan: From Bench to Disposal
Proper PPE is only effective when integrated into a safe operational workflow. The following step-by-step procedures are designed to minimize exposure at every stage.
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signage.
-
Ventilation is Key: All weighing, transfers, and reactions involving the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of airborne dust.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[2]
Experimental Workflow
The following diagram illustrates the logical flow for safely incorporating this compound into your research.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Protocols
Spill Response
Even with meticulous planning, accidents can occur. A swift and correct response is critical.
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate training and equipment.
-
Contain & Clean: For small spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials. Sweep up the absorbed material, place it in a sealed, labeled container, and treat it as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Exposure First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Containerization: All waste contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: The sealed waste container must be disposed of through your institution's EHS program or a licensed chemical destruction facility.[1][6] Do not discharge to sewer systems or contaminate waterways.[1]
By integrating these PPE requirements, operational plans, and emergency procedures into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific work.
References
- Echemi. (n.d.). 4,4′-Diiodo-1,1′-biphenyl SDS, 3001-15-8 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.
- ChemicalBook. (2025). 3-IODO-BIPHENYL - Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- CalibreChem. (n.d.). Personal Protective Equipment for Methyl Iodide Use.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Iodobiphenyl.
- IPI Global. (2022). Handling Methyl Iodide safely.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methylbiphenyl.
- Environmental Protection Agency (EPA). (n.d.). 3-Methyl[1,1'-biphenyl]-4-ol - Hazard Genotoxicity.
- International Atomic Energy Agency (IAEA). (n.d.). Occupational Radiation Protection during High Exposure Operations.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-Methyl-1,1'-biphenyl radical ion.
- European Industrial Gases Association (EIGA). (n.d.). Selection of Personal Protective Equipment.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Biphenyl.
- International Association of Oil & Gas Producers (IOGP). (n.d.). 9. Personal Protective Equipment.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubChem. (n.d.). 4-Iodobiphenyl.
- Echemi. (n.d.). [1,1-Biphenyl]-2-ol,3-methyl-(9CI) Safety Data Sheets.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
